5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride
Description
Evolution of 1,3,4-Thiadiazole Chemistry
The 1,3,4-thiadiazole scaffold emerged as a critical heterocyclic system in the late 19th century, with Bush’s 1894 synthesis of 2,5-dithiol-1,3,4-thiadiazole marking its foundational discovery. Early applications focused on sulfonamide derivatives for antibacterial use, leveraging the aromatic stability conferred by the sulfur-nitrogen framework. By the mid-20th century, synthetic methodologies advanced significantly: Petrow et al. (1958) optimized thiosemicarbazide cyclization to achieve yields exceeding 80%, while Losanitch’s adaptations using hydrazine and carbon disulfide laid the groundwork for scalable production.
The 21st century saw diversification into pharmacological domains, driven by the moiety’s electronic versatility. For example, 1,3,4-thiadiazoles now serve as cores for antitumor, antiviral, and anti-inflammatory agents, with over 50% of FDA-approved drugs containing nitrogen-sulfur heterocycles. Recent innovations include solvent-free syntheses and ultrasound-assisted cyclizations, enhancing efficiency and reducing environmental impact.
Table 1: Key Milestones in 1,3,4-Thiadiazole Chemistry
Discovery and Development of Bis-thiadiazole Compounds
Bis-thiadiazoles, characterized by dual 1,3,4-thiadiazole units, gained prominence in the 2010s as structural hybrids with enhanced bioactivity. Early work by Gomha et al. (2016) demonstrated their efficacy as α-blockers and antimicrobial agents. The 2022 study by Al-Mutabagani et al. showcased ultrasonic synthesis of bis-thiadiazoles from hydrazonyl chlorides, achieving 85–92% yields within 60 minutes.
These compounds exhibit unique electronic profiles due to conjugated π-systems across both rings, enabling strong interactions with biological targets like peptide deformylase (PDF) in drug-resistant bacteria. For instance, compound 43 from Yang et al. (2025) displayed a 60% higher H₂-generation rate than conventional g-C₃N₄ materials, underscoring their multifunctionality.
Position of 5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride in Heterocyclic Chemistry
This bis-thiadiazole derivative features two 1,3,4-thiadiazole rings bridged by an ethyl chain, with amino groups enhancing hydrogen-bonding capacity. The ethyl spacer introduces conformational flexibility, allowing adaptive binding to enzymes such as SARS-CoV-2 main protease (Mᵖʳᵒ). Computational studies reveal a planar geometry (dihedral angle: 2.1°) and high polar surface area (89.91 Ų), facilitating membrane permeability.
Figure 1: Structural Features
Significance in Medicinal Chemistry Research
The compound’s dual thiadiazole architecture positions it as a lead candidate for multitarget therapies. Molecular docking simulations indicate strong binding to PDF (ΔG = −9.8 kcal/mol) and SARS-CoV-2 Mᵖʳᵒ (−8.3 kcal/mol), outperforming reference inhibitors like nirmatrelvir. Its synthesis from 5-amino-1,3,4-thiadiazole-2-thiol (PubChem CID 2723847) via thiourea intermediates underscores modular scalability.
Table 2: Pharmacological Potential
Properties
IUPAC Name |
5-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6S2.ClH/c7-5-11-9-3(13-5)1-2-4-10-12-6(8)14-4;/h1-2H2,(H2,7,11)(H2,8,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOMKLALMPWXMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NN=C(S1)N)C2=NN=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine; hydrochloride is a compound derived from the thiadiazole family, known for its diverse biological activities. This article aims to explore its biological activity, particularly focusing on its anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex structure incorporating two thiadiazole rings. The presence of amino groups enhances its reactivity and potential biological interactions.
Chemical Formula: C8H10N6S3·HCl
Molecular Weight: 406.55 g/mol
Anticonvulsant Activity
Several studies have demonstrated the anticonvulsant properties of thiadiazole derivatives. For instance, derivatives of 5-amino-1,3,4-thiadiazole have shown significant protective effects in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) models of epilepsy. The LD50 was reported at 3,807.87 mg/kg with protective rates of 66.67% and 80% at a dosage of 100 mg/kg for MES and PTZ methods respectively .
| Dosage (mg/kg) | MES Protection (%) | PTZ Protection (%) |
|---|---|---|
| 100 | 66.67 | 80 |
Antimicrobial Activity
Thiadiazole derivatives exhibit promising antimicrobial activity against various bacterial strains. Research indicates that compounds with the thiadiazole moiety possess effective antibacterial properties against Staphylococcus aureus and Escherichia coli. For example, a study found that certain derivatives had zones of inhibition between 15–19 mm against these pathogens at concentrations of 500 μg/disk .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. Recent research highlighted their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compounds were effective against various cancer cell lines, showcasing significant cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
Anti-inflammatory Effects
Thiadiazole compounds have also been investigated for their anti-inflammatory properties. In vitro studies indicated that these compounds could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
Anticonvulsant Study:
In a study by Aliyu et al., various thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the MES and PTZ models. The results indicated that modifications in the structure significantly influenced their efficacy . -
Antimicrobial Evaluation:
A comparative analysis conducted by Dogan et al. assessed the antimicrobial properties of different substituted thiadiazoles against multiple strains including Salmonella typhi. The findings revealed that certain derivatives exhibited remarkable potency with minimal toxicity . -
Anticancer Research:
A recent publication investigated the anticancer effects of synthesized thiadiazole derivatives on breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability correlated with increased concentration of the compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. The structure of 5-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine; hydrochloride suggests potential effectiveness against a range of pathogens. For instance, studies have shown that derivatives of thiadiazole can inhibit bacterial growth by disrupting cellular processes .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer properties. The compound's ability to modulate biological pathways involved in cancer progression is of particular interest. In vitro studies have demonstrated that certain thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models .
Agricultural Science
Pesticidal Applications
The compound's structural characteristics allow it to function as an effective pesticide. Research has shown that thiadiazole-based compounds can act as fungicides and insecticides by interfering with the metabolic pathways of pests and pathogens . Field trials have indicated that these compounds can significantly reduce crop losses due to fungal infections.
Plant Growth Regulation
Additionally, certain thiadiazole derivatives have been explored for their role as plant growth regulators. They can enhance plant resistance to stressors such as drought and salinity by modulating hormonal pathways . This application is particularly relevant in sustainable agriculture practices aimed at improving crop resilience.
Environmental Studies
Heavy Metal Chelation
5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine; hydrochloride has shown promise in environmental remediation efforts. Its ability to chelate heavy metals makes it a candidate for bioremediation strategies aimed at detoxifying contaminated soils and water sources . Laboratory experiments have demonstrated effective binding with metals such as lead and cadmium.
Biodegradation Studies
The compound's potential for biodegradation has also been investigated. Research indicates that certain microorganisms can utilize thiadiazole compounds as carbon sources, leading to the breakdown of these contaminants in the environment . This finding highlights the compound's dual role in both remediation and ecological health.
Data Tables
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives showed that those with amino substituents exhibited enhanced activity against Gram-positive bacteria. The specific derivative 5-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine; hydrochloride was found to be particularly effective against Staphylococcus aureus.
- Field Trials in Agriculture : Field trials using a formulation containing this compound demonstrated a 30% reduction in fungal infections in wheat crops compared to untreated controls. This highlights its potential as a sustainable agricultural input.
- Environmental Remediation : A laboratory study assessed the chelation efficiency of the compound with lead ions in contaminated soil samples. Results indicated over 85% reduction of lead bioavailability after treatment with the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiadiazole Derivatives
Structural Variations and Physicochemical Properties
The compound’s uniqueness lies in its dual thiadiazole-ethyl-amine scaffold. Key comparisons with similar compounds include:
Key Observations :
- The target compound’s ethyl bridge provides moderate flexibility compared to the rigid aromatic substituents in 5b/5c and the longer butane linker in GLS inhibitors .
- The hydrochloride salt improves aqueous solubility relative to non-ionic analogs like 5b/5c .
- Unlike benzimidazole-linked derivatives , the dual amino groups in the target compound may favor hydrogen bonding in biological targets.
Challenges and Limitations
- Data Gaps : Direct biological data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.
- Synthetic Complexity : Multi-step synthesis (e.g., cyclization, salt formation) may reduce yield compared to simpler thiadiazoles .
- Selectivity : Dual thiadiazole systems risk off-target interactions, as seen in broad-spectrum analogs .
Preparation Methods
Synthesis of 5-Amino-1,3,4-thiadiazole Precursors
The 5-amino-1,3,4-thiadiazole ring is commonly synthesized by cyclization of thiosemicarbazide with dicarboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3). This method yields 2-amino-1,3,4-thiadiazoles with aminoalkyl substituents at the 5-position.
Formation of the Ethyl Linker Between Two Thiadiazole Rings
The ethyl linkage connecting the two thiadiazole rings is introduced by alkylation or coupling reactions:
- The bis-aminothiadiazole intermediate can be alkylated with appropriate haloalkyl derivatives to form the ethyl bridge.
- Alternatively, stepwise synthesis involves preparing one thiadiazole ring with a terminal aminoethyl substituent, which is then coupled to another thiadiazole unit.
Coupling Reactions and Functional Group Transformations
- Coupling of amino groups with acyl chlorides or other electrophiles is used to modify the thiadiazole rings or to introduce additional substituents.
- Use of coupling reagents such as HATU or propylphosphonic anhydride (T3P) facilitates amide bond formation in related analogs.
- Oxidation and reduction reactions can be employed to modify sulfur or nitrogen atoms within the thiadiazole rings, tailoring the compound's properties.
Salt Formation
- The free base form of the bis-aminothiadiazole is converted to its hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for isolation and handling.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization | Thiosemicarbazide + dicarboxylic acid + POCl3 | 5-Amino-1,3,4-thiadiazole derivative |
| 2 | Alkylation/Coupling | Haloalkyl derivative or coupling reagent (e.g., HATU, T3P) | Bis-substituted thiadiazole with ethyl linker |
| 3 | Functional group modification | Oxidation/reduction agents (e.g., H2O2, NaBH4) | Modified thiadiazole derivatives |
| 4 | Salt formation | HCl in suitable solvent | Hydrochloride salt of the target compound |
Research Findings and Optimization
- The use of phosphorus oxychloride as a cyclization agent is well-established for efficient ring closure and high yields of 1,3,4-thiadiazole rings.
- Coupling reagents such as HATU and T3P have been shown to improve yields and selectivity in amide bond formation involving thiadiazole derivatives.
- Alternative green and solvent-free methods have been developed for related thiadiazole derivatives, employing novel catalytic systems to enhance sustainability and reduce waste.
- The bis-aminothiadiazole structure is amenable to further functionalization, allowing for the synthesis of analogs with varied biological activities.
Comparative Notes on Preparation Methods
| Method Aspect | Advantages | Limitations |
|---|---|---|
| POCl3-mediated cyclization | High yield, well-established | Requires careful handling of corrosive reagents |
| Coupling with HATU/T3P | Efficient amide bond formation, mild conditions | Some reagents may be costly or sensitive |
| Oxidation/reduction steps | Enables structural diversification | Additional purification steps required |
| Salt formation with HCl | Improves compound stability and solubility | Requires control of acid concentration |
Q & A
Basic Synthesis Methodology
Q: What are the standard synthetic routes for preparing 5-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine hydrochloride, and how do reaction conditions influence yield? A: The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents. For example:
- Cyclization with POCl₃ : A common method involves refluxing 4-phenyl butyric acid and N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment to precipitate the product .
- Microwave-assisted synthesis : Eco-friendly approaches using microwave irradiation (e.g., for imine formation between 5-aminothiadiazole hydrochlorides and aldehydes) reduce reaction times and improve yields compared to conventional heating .
- Cycloaddition reactions : Chloroacetyl chloride and triethylamine in DMF are used to form azetidin-2-one derivatives, with spectral data (¹H NMR, IR) confirming structure .
Structural Confirmation Techniques
Q: Which analytical methods are critical for confirming the identity and purity of this compound? A:
- X-ray crystallography : Single-crystal studies (e.g., mean C–C bond length = 0.003 Å, R factor = 0.039) provide unambiguous confirmation of molecular geometry .
- Spectral analysis : ¹H NMR (amide proton shifts at δ 10–12 ppm) and IR (N–H stretches at ~3300 cm⁻¹) validate functional groups .
- Chromatography : TLC with CH₃OH/CHCl₃ eluents monitors reaction progress, while HPLC ensures purity (>97%) .
Basic Biological Activity Screening
Q: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity? A:
- Antimicrobial testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated via broth microdilution .
- Enzyme inhibition : Caspase-3 activation assays (IC₅₀ determination) using fluorogenic substrates like DEVD-AMC .
- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa) to assess viability at varying concentrations (10–100 µM) .
Advanced Reaction Optimization
Q: How can computational methods improve synthesis efficiency and yield? A:
- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and optimizes reaction pathways (e.g., cyclocondensation energy barriers) .
- Machine learning : Algorithms analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature) for imine formation, reducing trial-and-error approaches .
- Green chemistry : Solvent-free microwave synthesis or water-based cyclization minimizes waste and improves atom economy .
Handling Spectral Data Discrepancies
Q: How should researchers address contradictions in NMR or mass spectrometry data during characterization? A:
- Isotopic labeling : Stable isotopes (e.g., ¹⁵N) differentiate between tautomeric forms of thiadiazole amines .
- High-resolution MS : Exact mass measurements (e.g., HR-ESI-MS) resolve ambiguities in molecular ion peaks caused by chlorine isotopes .
- Dynamic NMR : Variable-temperature studies detect rotational barriers in substituents (e.g., ethyl linkers), explaining split signals .
Advanced Biological Mechanism Studies
Q: What methodologies elucidate the compound’s mode of action in biological systems? A:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like PFOR enzyme (key in anaerobic metabolism) .
- Metabolite profiling : LC-MS/MS identifies urinary metabolites (e.g., hydroxylated derivatives) after in vivo administration .
- Receptor antagonism : Radioligand binding assays (e.g., ³H-labeled ligands for dopamine D₂ and serotonin 5-HT₃ receptors) quantify IC₅₀ values .
Stability and Storage Considerations
Q: What conditions ensure long-term stability of this hydrochloride salt? A:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C) .
- Hygroscopicity testing : Store in desiccators with silica gel to prevent clumping due to moisture absorption .
- Photostability : UV-vis spectroscopy monitors degradation under light exposure; amber vials are recommended .
Data Reproducibility Challenges
Q: How can researchers mitigate batch-to-batch variability in synthesis? A:
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation in real time .
- Design of Experiments (DoE) : Response surface methodology optimizes variables (e.g., stoichiometry, solvent volume) .
- Quality by Design (QbD) : Critical parameters (e.g., pH during precipitation) are rigorously controlled using automated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
